
1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol is a compound characterized by the presence of a benzimidazole ring attached to a pentitol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol typically involves the condensation of benzimidazole derivatives with pentitol precursors. One common method includes the reaction of 1H-benzimidazole-2-carbaldehyde with a protected pentitol derivative under acidic conditions, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pentitol backbone can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Introduction of azide or thiol groups.
科学的研究の応用
1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The pentitol backbone may enhance the compound’s solubility and bioavailability .
類似化合物との比較
1,4-Bis(1H-benzimidazol-2-yl)benzene: Similar in structure but with a different backbone.
2-Substituted benzimidazoles: Share the benzimidazole ring but differ in the substituents attached to the ring
Uniqueness: 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol is unique due to its combination of a benzimidazole ring with a pentitol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .
特性
CAS番号 |
80009-72-9 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H16N2O4/c1-6(15)9(16)10(17)11(18)12-13-7-4-2-3-5-8(7)14-12/h2-6,9-11,15-18H,1H3,(H,13,14) |
InChIキー |
WGXKZQWMINLDMP-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(C(C1=NC2=CC=CC=C2N1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


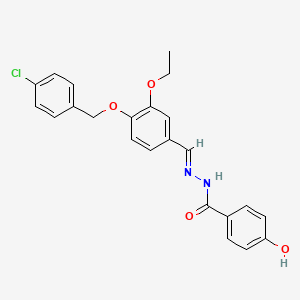
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)
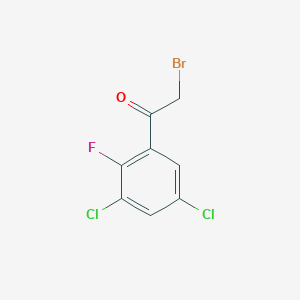
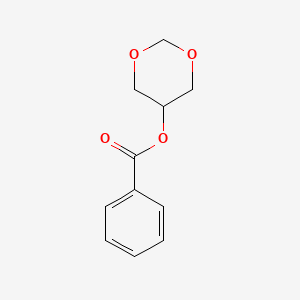

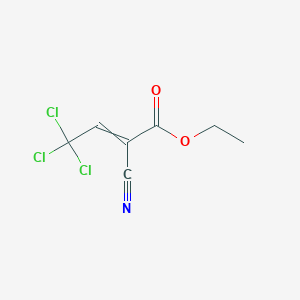
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)

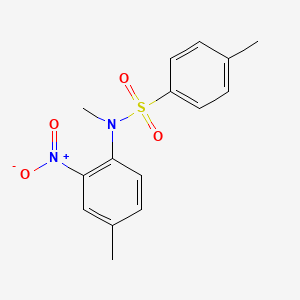
![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)


![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)
